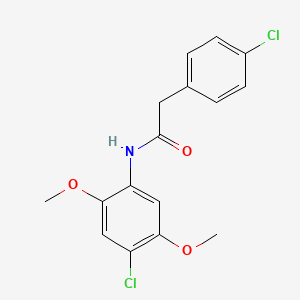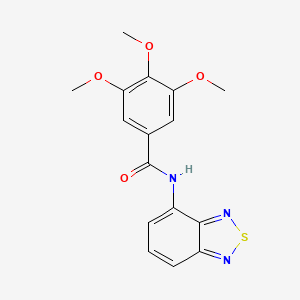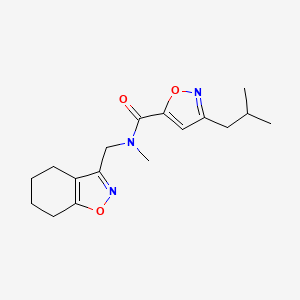![molecular formula C15H13FN4O2S B5588410 8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)
8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, due to its complex structure involving quinoline and oxadiazole rings, is likely to exhibit significant biological and chemical properties. Quinoline derivatives are known for their wide range of pharmacological activities, and the incorporation of oxadiazole might enhance these properties by contributing to the molecule's stability and reactivity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of specific precursors, followed by further chemical modifications to introduce various functional groups. For example, Gracheva et al. (1982) described a process that involves the condensation of a quinoline carboxylic acid derivative with a suitable amine, followed by reactions such as hydrogenolysis and alkylation to obtain the desired compound (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Kethireddy et al. (2017) highlighted a synthesis method for quinoxaline derivatives, showcasing the versatility of synthetic routes in generating complex quinoline-based structures (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the compound , is characterized by aromaticity, which contributes to their stability and reactivity. The presence of substituents like fluorine and the oxadiazole ring can influence the electronic distribution across the molecule, potentially enhancing its interaction with biological targets. Vaksler et al. (2023) provided insights into the molecular and crystal structure of a similar compound, suggesting the importance of such analyses in predicting the compound's behavior in various environments (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).
Applications De Recherche Scientifique
Antimicrobial Applications
Quinoline derivatives have been extensively studied for their antimicrobial properties. For instance, novel ofloxacin derivatives were synthesized and evaluated for their antimycobacterial activities. These derivatives demonstrated potent in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains, by inhibiting the supercoiling activity of DNA gyrase from mycobacteria (Dinakaran et al., 2008). Another study on 8-substituted-9,1-[(N-methylimino)methano]-7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates (Inoue et al., 1994).
Anticancer Applications
Research on quinoline derivatives also extends to anticancer applications. A study synthesized 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, exploring their antibacterial and anticancer properties. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Adimule et al., 2014).
Molecular Probes and Biological Imaging
Quinoline-2-carboxamide derivatives have been investigated as potential radioligands for the visualization of peripheral benzodiazepine receptors, indicating their usefulness in biological imaging and diagnostics (Matarrese et al., 2001).
Photostability and Biological Activity
The photostability of fluoroquinolones and their biological activity post-UV irradiation have been studied, with findings suggesting that modifications at the 8 position, such as the introduction of a methoxy group, play a crucial role in stabilizing fluoroquinolones against UV light irradiation. This research hints at the significance of structural modifications in enhancing the stability and biological efficacy of quinoline derivatives (Matsumoto et al., 1992).
Propriétés
IUPAC Name |
8-fluoro-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-23-8-12-19-13(22-20-12)7-17-15(21)11-6-5-9-3-2-4-10(16)14(9)18-11/h2-6H,7-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHYOTQRLUYVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B5588333.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)


![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)
![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)